4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid
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Overview
Description
4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid is an organic compound that features a pyrazole ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid typically involves the condensation of 3-formyl-1H-pyrazole with a benzoic acid derivative. One common method includes the reaction of 3-formyl-1H-pyrazole with 4-(bromomethyl)benzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids[][4].
Major Products Formed
Oxidation: 4-[(3-Carboxy-1H-pyrazol-1-YL)methyl]benzoic acid.
Reduction: 4-[(3-Hydroxymethyl-1H-pyrazol-1-YL)methyl]benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial properties, particularly against drug-resistant bacteria.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The formyl group plays a crucial role in binding to the active sites of these enzymes, thereby inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid
- 4-[(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 4-[(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid
Uniqueness
4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid is unique due to its specific structural features, such as the presence of both a formyl group and a pyrazole ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10N2O3 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
4-[(3-formylpyrazol-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H10N2O3/c15-8-11-5-6-14(13-11)7-9-1-3-10(4-2-9)12(16)17/h1-6,8H,7H2,(H,16,17) |
InChI Key |
OJSNQPSXSYWQTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)C=O)C(=O)O |
Origin of Product |
United States |
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